molecular formula C16H21N3O2S B6756369 N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide

N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide

Cat. No.: B6756369
M. Wt: 319.4 g/mol
InChI Key: FELSFHYVAPBDOY-UHFFFAOYSA-N
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Description

N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide is an organic compound that features a cyclopropanesulfonamide group attached to a phenyl ring, which is further substituted with a 3,5-dimethylpyrazol-1-yl group

Properties

IUPAC Name

N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-10-12(2)19(17-11)15-6-4-14(5-7-15)13(3)18-22(20,21)16-8-9-16/h4-7,10,13,16,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELSFHYVAPBDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(C)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of 3,5-dimethylpyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . The next step involves the formation of the phenyl ring substituted with the 3,5-dimethylpyrazol-1-yl group. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or pyrazole moiety .

Mechanism of Action

The mechanism by which N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

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